![molecular formula C28H17NO8 B4015590 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4015590.png)
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Synthesis Analysis
The synthesis of compounds related to "3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate" often involves multi-step processes including Claisen rearrangement and ring-closing metathesis as key steps. These methods have been effectively used for synthesizing benzofurans, 2H-chromenes, and benzoxepines, which are key structural elements in numerous natural products and pharmaceuticals (S. Kotha & B. Solanke, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using analytical and spectral data. For instance, nucleophilic reactivity studies have led to the synthesis of novel compounds whose structures were established based on their analytical and spectral data, indicating the complexity and diversity of reactions this compound can undergo (T. Ali et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally similar to "3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate" includes reactions with mono- and di-nitrogen nucleophiles, leading to the creation of novel enamines, enaminones, and benzofuran derivatives bearing various substituents (T. Ali et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis and crystal structure of related compounds provide insight into their potential intermolecular interactions and stability under various conditions (A. P. Marjani, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and potential for forming derivatives, are essential for the application of these compounds in synthetic chemistry and drug design. For example, the facile synthesis and antimicrobial activity of novel derivatives highlight the compound's versatility and potential in medicinal chemistry (B. Shankar et al., 2017).
properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO8/c1-14-25(19-12-17(34-15(2)30)9-10-22(19)33-14)28(32)35-18-8-7-16-11-20(27(31)37-24(16)13-18)26-29-21-5-3-4-6-23(21)36-26/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNIGBFTBVOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)C=C(C(=O)O4)C5=NC6=CC=CC=C6O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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